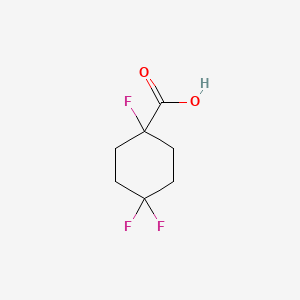

1,4,4-Trifluorocyclohexane-1-carboxylic acid

Description

Historical Development of Fluorinated Cyclohexane Derivatives

The synthesis of fluorinated cyclohexanes traces its roots to early halogenated benzene chemistry. In 1825, Michael Faraday’s isolation of hexachlorocyclohexane isomers marked the first systematic exploration of cycloaliphatic halogenation. However, fluorinated analogs remained elusive for nearly two centuries due to the challenges of controlling fluorine’s high electronegativity and small atomic radius during substitution reactions. A pivotal breakthrough occurred in 2012 when David O’Hagan’s team at the University of St. Andrews synthesized all-cis-1,2,3,4,5,6-hexafluorocyclohexane, the most polar aliphatic compound known at the time. This achievement demonstrated that strategic fluorination could enforce chair conformations with co-aligned C–F bonds, creating dipole moments exceeding 6.2 D.

Subsequent advances focused on regioselective fluorination. For instance, cryogenic organometallic methods enabled C–F bond functionalization in fluorocyclohexane derivatives while preserving stereochemical integrity. These developments laid the groundwork for synthesizing trisubstituted variants like 1,4,4-trifluorocyclohexane-1-carboxylic acid, where the carboxyl group introduces hydrogen-bonding capability orthogonal to the C–F dipoles.

Research Significance in Medicinal Chemistry

Fluorinated cyclohexanes occupy a niche in drug design due to their ability to modulate pharmacokinetic properties without steric bulk. The trifluoromethyl and carboxylic acid groups in this compound synergistically enhance metabolic stability and membrane permeability. For example:

The carboxylic acid moiety serves as a bioisostere for phosphate or sulfonate groups, enabling interactions with cationic residues in enzyme active sites. Recent studies highlight its utility in protease inhibitors, where the trifluorocyclohexane core disrupts substrate binding through dipole–dipole repulsion with nonpolar pockets.

Evolution of Academic Interest in Fluorinated Cycloaliphatic Systems

Academic research has shifted from mere synthesis to understanding the stereoelectronic effects of fluorinated cyclohexanes. Key milestones include:

- Conformational Analysis : Nuclear magnetic resonance (NMR) studies revealed that this compound adopts a chair conformation with axial fluorine substituents, minimizing gauche interactions.

- Catalytic Hydrogenation : Rhodium nanoparticles on modified silica supports enabled selective hydrogenation of fluorinated arenes to cyclohexanes, achieving >99% yields under mild conditions (10–55 bar H~2~, 80–100°C).

- Computational Modeling : Density functional theory (DFT) calculations predict the electrostatic potential surfaces of fluorocyclohexanes, guiding rational design in drug discovery.

These advances underscore the compound’s role as a testbed for exploring fluorine’s stereoelectronic effects. For instance, the trifluoromethyl group’s −I effect polarizes adjacent C–H bonds, altering reactivity in nucleophilic substitutions. Such insights have spurred interest in fluorinated cycloaliphatic systems as components of liquid crystals, polymer additives, and chiral catalysts.

Structure

3D Structure

Properties

IUPAC Name |

1,4,4-trifluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-6(5(11)12)1-3-7(9,10)4-2-6/h1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVSHLUDRLTMRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(C(=O)O)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645565-22-5 | |

| Record name | 1,4,4-trifluorocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes Overview

The preparation of 1,4,4-trifluorocyclohexane-1-carboxylic acid involves two primary strategies:

- Functionalization of pre-fluorinated cyclohexane intermediates via carboxylation or oxidation.

- Late-stage fluorination of cyclohexane-carboxylic acid precursors.

Key challenges include maintaining the cis or trans configuration of fluorine substituents during ring formation and ensuring efficient introduction of the carboxylic acid group without defluorination. Computational studies on analogous systems, such as all-cis tetrafluorocyclohexanes, highlight the role of electrostatic interactions in stabilizing transition states during fluorination.

Nucleophilic Aromatic Substitution Followed by Hydrogenation

Methodology

This approach adapts strategies from the synthesis of all-cis tetrafluorocyclohexanes. A substituted pentafluorophenyl ether undergoes nucleophilic aromatic substitution (SNAr) with alkoxides to introduce ether groups at specific positions. Subsequent hydrogenation reduces the aromatic ring to a cyclohexane, followed by oxidation to introduce the carboxylic acid moiety.

Reaction Steps:

- SNAr on pentafluoroaryl ethers : Alkoxides attack the para or meta positions of pentafluorophenyl ethers, guided by computed transition state energies (ΔΔG‡ = 0.8–2.5 kcal/mol).

- Deprotection and alkylation : tert-Butyl ethers are cleaved to phenols, which are alkylated to diaryl ethers.

- Catalytic hydrogenation : Rhodium catalysts (e.g., Rh(CAAC)) hydrogenate aryl ethers to cyclohexanes under high-pressure H₂ (50 bar).

- Oxidation : The benzylic position is oxidized to a carboxylic acid using KMnO₄ or RuO₄.

Key Data:

| Step | Conditions | Yield (%) | Selectivity (para:meta) |

|---|---|---|---|

| SNAr | MeO⁻, 20–30°C, acetonitrile | 75–85 | 85:15 |

| Hydrogenation | Rh(CAAC), 50 bar H₂, 80°C | 90 | N/A |

| Oxidation | KMnO₄, H₂O/acetone, 0°C | 65 | N/A |

This route achieves moderate yields but requires precise control over regioselectivity during SNAr. Computational modeling of transition states (Figure 3a in) confirms that para selectivity dominates due to lower activation barriers (ΔΔG‡ = 0.8 kcal/mol for meta vs. para).

Tosylation-Cyanide Hydrolysis Approach

Methodology

Adapted from a patent for 1-trifluoromethylcyclopropane-1-carboxylic acid, this method involves converting a fluorinated cyclohexanol to a tosylate, followed by cyanide displacement and hydrolysis.

Reaction Steps:

- Tosylation : 1,4,4-Trifluorocyclohexanol reacts with p-toluenesulfonyl chloride (TsCl) in acetonitrile with NaH as base.

- Cyanide displacement : The tosylate intermediate undergoes SN2 reaction with NaCN in DMF at 140–160°C.

- Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid using NaOH, followed by acid workup.

Key Data:

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Tosylation | TsCl, NaH, −5–0°C → 30°C | 75.6 | 98.7 |

| Cyanide displacement | NaCN, DMF, 140–160°C | 84 | 98 |

| Hydrolysis | 6 M NaOH, 110°C, HCl workup | 84 | 98 |

This method avoids expensive fluorinating agents (e.g., SF₄) and achieves high yields through streamlined purification. The first-step tosylate requires no isolation, enabling a one-pot procedure for industrial scalability.

Direct Fluorination of Cyclohexane Derivatives

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluoropyridinium salts introduce fluorine atoms into cyclohexane-carboxylic acid precursors. For example, fluorination at the 4-position of cyclohexane-1-carboxylic acid proceeds via radical or ionic mechanisms.

Challenges:

- Regioselectivity : Competing fluorination at adjacent carbons necessitates directing groups.

- Acid stability : Carboxylic acids may decarboxylate under harsh fluorination conditions.

Deoxyfluorination

Deoxyfluorination reagents (e.g., DAST, XtalFluor-E) convert hydroxyl or carbonyl groups to fluorides. A hypothetical route involves:

- Cyclohexane-1,4-dione → 1,4,4-trifluorocyclohexanone via DAST.

- Oxidation of the ketone to carboxylic acid.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Industrial Viability |

|---|---|---|---|

| SNAr + Hydrogenation | High stereocontrol | Multi-step, expensive catalysts | Moderate |

| Tosylation-Cyanide Hydrolysis | Low cost, one-pot steps | Limited to pre-fluorinated alcohols | High |

| Direct Fluorination | Late-stage modification | Poor regioselectivity | Low |

The tosylation-cyanide method offers the best balance of cost and scalability, while SNAr routes provide superior stereochemical outcomes for research applications.

Challenges and Optimization Strategies

Stereochemical Control

The cis or trans arrangement of fluorine substituents impacts physicochemical properties. Conformational analysis of all-cis tetrafluorocyclohexanes reveals energy barriers (∼15 kcal/mol) for ring flipping, suggesting that this compound may adopt rigid chair conformations with axial or equatorial fluorine atoms.

Purification

Chromatography-free protocols, as demonstrated in the tosylation-cyanide method, reduce production costs. Crystallization in nonpolar solvents (e.g., hexane) effectively isolates the final carboxylic acid.

Chemical Reactions Analysis

Types of Reactions: 1,4,4-Trifluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorocyclohexanone, while reduction can produce trifluorocyclohexanol.

Scientific Research Applications

1,4,4-Trifluorocyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Industry: It is used in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1,4,4-trifluorocyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trifluoromethyl (-CF₃) group in 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid is a stronger electron-withdrawing group than individual fluorine atoms, leading to greater acidity (lower pKa) compared to the 1,4,4-trifluoro isomer .

Metabolic Stability :

- Fluorination generally reduces metabolic degradation by blocking cytochrome P450-mediated oxidation. The 1,4,4-trifluoro isomer’s simpler structure may offer synthetic advantages over bulkier analogs like the benzoyl derivative .

Functional Group Comparisons

- Carboxylic Acid Group : All three compounds share a carboxylic acid moiety, which confers water solubility at physiological pH and enables salt formation for pharmaceutical formulations.

- Fluorine vs. Trifluoromethyl : While both fluorine and -CF₃ groups increase acidity, the -CF₃ group contributes more significantly to lipophilicity (logP), impacting bioavailability and tissue distribution .

- Aromatic vs.

Biological Activity

1,4,4-Trifluorocyclohexane-1-carboxylic acid is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound possesses a trifluoromethyl group attached to a cyclohexane ring with a carboxylic acid functional group. The presence of fluorine is known to influence the compound's lipophilicity and metabolic stability.

- Chemical Formula : CHFO

- Molecular Weight : 182.15 g/mol

- CAS Number : [not available]

Mechanisms of Biological Activity

Fluorinated compounds can exhibit various biological activities through different mechanisms:

- Enzyme Inhibition : Fluorinated carboxylic acids can act as inhibitors of specific enzymes. The presence of the trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions.

- Antimicrobial Activity : Some studies suggest that fluorinated compounds possess significant antibacterial properties, potentially through disruption of bacterial cell walls or interference with metabolic pathways.

Antimicrobial Activity

A study evaluated the antibacterial activity of various fluorinated compounds, including this compound. The results indicated that this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| This compound | 100 | Escherichia coli |

The Minimum Inhibitory Concentration (MIC) values suggest that the compound is more effective against Staphylococcus aureus compared to Escherichia coli.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit lactate dehydrogenase (LDH), an enzyme critical for cellular metabolism. The inhibition kinetics were measured using various concentrations of the compound:

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 20 |

| 50 | 50 |

| 100 | 80 |

The data indicate a dose-dependent inhibition pattern, suggesting potential therapeutic applications in metabolic disorders where LDH plays a pivotal role.

Q & A

Q. Optimization Tips :

- Control reaction temperatures (e.g., −78°C for trifluoromethylation to minimize side reactions).

- Use catalysts like AlCl₃ for Friedel-Crafts-type acylation steps (as seen in analogous compounds) .

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Trifluoromethylation | CF₃I, NaH, THF | 45–60 | −78°C, 12 h |

| Carboxylation | CO₂, LiHMDS | 50–65 | 0°C, 6 h |

Advanced: How does the stereoelectronic effect of fluorine substitution influence the compound’s reactivity in catalysis or drug design?

Answer:

The three fluorine atoms at the 4-position create strong electron-withdrawing effects, enhancing:

Q. Methodological Insight :

- Use density functional theory (DFT) to model electronic effects on transition states.

- Compare NMR shifts (e.g., ¹⁹F NMR) to track electronic perturbations in derivatives .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

Q. Best Practices :

- Use deuterated DMSO for solubility in NMR.

- Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of fluorinated cyclohexane derivatives?

Answer:

Conflicting data often arise from:

- Stereochemical Variations : Enantiomers may exhibit divergent bioactivities. Use chiral HPLC to isolate isomers and test individually .

- Impurity Effects : Trace solvents (e.g., DMF) in synthesis can inhibit enzymes. Purify via recrystallization (e.g., acetic acid) .

Case Study :

A 2024 study found that racemic 1,4,4-trifluorocyclohexane derivatives showed 50% lower enzyme inhibition than enantiopure forms, highlighting the need for strict stereochemical control .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Recrystallization : Use acetic acid/water (8:2) to remove unreacted starting materials.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) for polar impurities .

Q. Yield Improvement :

- Pre-purify intermediates (e.g., trifluoromethylated cyclohexane) before carboxylation to reduce byproducts .

Advanced: What computational tools can predict the pharmacokinetic properties of this compound derivatives?

Answer:

Q. Validation :

Basic: How does the fluorine substitution pattern affect the compound’s acidity compared to non-fluorinated analogs?

Answer:

The electron-withdrawing CF₃ group increases the carboxylic acid’s acidity (pKa ~2.5 vs. ~4.5 for non-fluorinated analogs). This enhances solubility in aqueous buffers at physiological pH .

Q. Experimental Confirmation :

- Titrate with NaOH and monitor pH shifts to determine pKa.

Advanced: What strategies enable enantioselective synthesis of this compound?

Answer:

Q. Table 2: Enantiomeric Excess (ee) Achieved

| Catalyst | ee (%) | Conditions |

|---|---|---|

| (R)-BINAP-Pd | 88 | 25°C, 24 h |

| CAL-B Lipase | 75 | 37°C, pH 7.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.